molecular formula C17H17N3O2 B4876536 N-[4-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide

N-[4-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide

Cat. No. B4876536
M. Wt: 295.34 g/mol
InChI Key: GEQOLRVNHJKBIK-UHFFFAOYSA-N
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Description

“N-[4-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide” is a chemical compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds like “N-[4-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . For example, proline derivatives can be used as preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “N-[4-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide” is characterized by a pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Analgesic Agents

The compound has been used in the synthesis of novel derivatives of 4-(1-pyrrolidinyl)piperidine as potential analgesic agents . These synthetic compounds exhibit significant to highly significant analgesic activity . The size of the substituent, electron donating or withdrawing effect of substituents, as well as the position of substituent on phenyl ring affected the activity . These compounds could be considered to develop a new class of analgesics .

Anti-Bacterial Agents

Piperidine and pyrrolidine nucleus containing compounds, including “N-[4-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide”, have shown tremendous potential to exhibit anti-bacterial activity . Different derivatives of 4-(1-pyrrolidinyl)piperidine were synthesized and screened for their antibacterial activity . Some of the compounds were found to possess highly significant activity .

Anti-Fungal Agents

Similarly, these compounds have also been used as anti-fungal agents . The synthesized compounds were evaluated for both antibacterial and anti fungal activity . Some of the compounds were found to possess highly significant activity .

Anti-Inflammatory Agents

The piperidine containing compounds, including “N-[4-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide”, have shown anti-inflammatory activity . It was therefore proposed to synthesize some promising anti-inflammatory compounds .

Anti-Acetylcholinesterase Agents

These compounds have also shown anti-acetylcholinesterase activity . This activity is particularly important in the treatment of neurodegenerative diseases like Alzheimer’s .

Antidiabetic Agents

The piperidine containing compounds have shown antidiabetic activity . This makes them potential candidates for the development of new antidiabetic drugs .

properties

IUPAC Name

N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-16(13-7-9-18-10-8-13)19-15-5-3-14(4-6-15)17(22)20-11-1-2-12-20/h3-10H,1-2,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQOLRVNHJKBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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